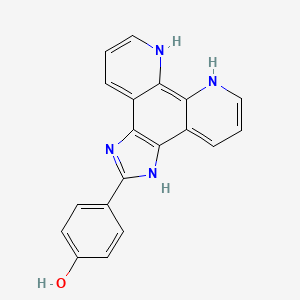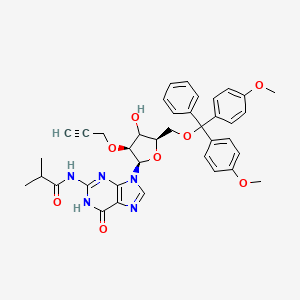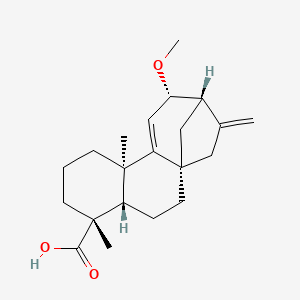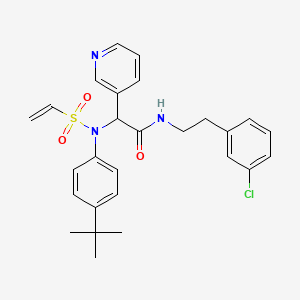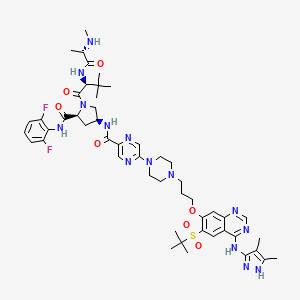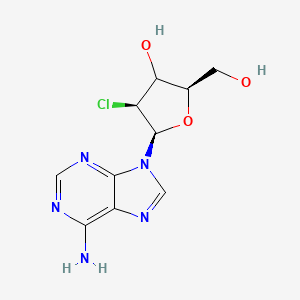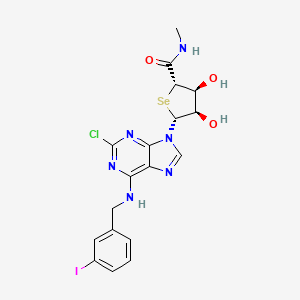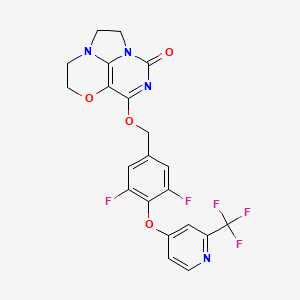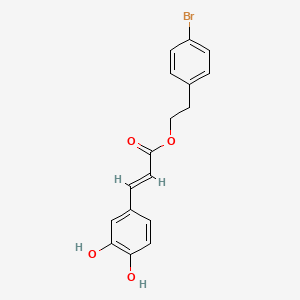![molecular formula C51H86O43 B12409430 Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xyloglucans are hemicelluloses found in the primary cell walls of higher plants and serve as storage carbohydrates in seeds . They are known for their biocompatibility, film-forming, and gelation abilities, making them valuable in various applications, including biomedical devices and food additives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Xyloglucans can be enzymatically synthesized in the form of multi-stranded aggregates with regions characterized by high packing density . The synthesis involves the use of specific enzymes that facilitate the formation of the polysaccharide chains and their subsequent branching.
Industrial Production Methods: Industrial production of xyloglucans typically involves extraction from natural sources such as tamarind seeds. The extracted xyloglucan is then purified and processed to achieve the desired properties for various applications . The process includes steps like milling, solvent extraction, and precipitation to isolate the polysaccharide.
Analyse Des Réactions Chimiques
Types of Reactions: Xyloglucans undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the properties of the polysaccharide to suit specific applications.
Common Reagents and Conditions: Common reagents used in the chemical reactions of xyloglucans include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the chemical reactions of xyloglucans include oxidized and reduced derivatives, which have different functional properties. These derivatives can be used in various applications, such as drug delivery systems and biodegradable materials.
Applications De Recherche Scientifique
Xyloglucans have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as stabilizers and thickeners in various formulations . In biology, they serve as scaffolds for tissue engineering and wound dressings . In medicine, xyloglucans are explored for their hypolipidemic and antidiabetic activities . Additionally, they are used in the food industry as additives to improve texture and stability .
Mécanisme D'action
The mechanism of action of xyloglucans involves their ability to form gels and films, which can encapsulate and release active compounds in a controlled manner. The molecular targets and pathways involved include interactions with cell wall components and enzymes that facilitate the degradation and remodeling of the polysaccharide .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to xyloglucans include other hemicelluloses like arabinoxylans and glucomannans. These polysaccharides share similar structural features and functional properties.
Uniqueness: Xyloglucans are unique due to their highly branched structure and ability to form stable gels and films. This makes them particularly valuable in applications requiring biocompatibility and controlled release properties .
Propriétés
Formule moléculaire |
C51H86O43 |
|---|---|
Poids moléculaire |
1387.2 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C51H86O43/c52-1-11(56)22(62)39(12(57)2-53)90-48-37(77)31(71)41(19(88-48)9-83-50-42(23(63)14(59)6-80-50)93-45-34(74)28(68)25(65)16(3-54)85-45)92-49-38(78)32(72)40(91-47-36(76)30(70)27(67)18(87-47)8-82-44-33(73)21(61)13(58)5-79-44)20(89-49)10-84-51-43(24(64)15(60)7-81-51)94-46-35(75)29(69)26(66)17(4-55)86-46/h1,11-51,53-78H,2-10H2/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+,51+/m0/s1 |
Clé InChI |
ASYJOBIEXIFHAD-QFQYENFESA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)CO[C@@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(CO5)O)O)OC6C(C(C(C(O6)CO)O)O)O)COC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)
